(4R)-1-Fmoc-4-ethoxy-L-proline

Peptide Conformation NMR Spectroscopy Proline Derivatives

Achieve precise conformational control in peptide SAR with this 4R-ethoxy Fmoc-proline analog. The 4R-ethoxy group imparts a ~1.1–1.3-fold Ktrans/cis shift relative to 4R-Hyp, enabling fine backbone tuning without the bulk of tert-butoxy substituents. The acid-stable ethoxy handle remains intact throughout synthesis and cleavage—ideal for cyclic peptides, glycopeptides, and post-synthetic modifications. Generic 4-substituted prolines are not interchangeable; the 4R-ethoxy stereochemistry is essential for trans amide bias in collagen-mimetic and structurally demanding peptides. Ensure batch-to-batch conformational fidelity—order now.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 1446478-31-4
Cat. No. B2645894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-1-Fmoc-4-ethoxy-L-proline
CAS1446478-31-4
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESCCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C22H23NO5/c1-2-27-14-11-20(21(24)25)23(12-14)22(26)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20+/m1/s1
InChIKeyGANZFSNGFPNJGI-VLIAUNLRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-1-Fmoc-4-ethoxy-L-proline (CAS 1446478-31-4) | Structure, Class & Procurement Relevance


(4R)-1-Fmoc-4-ethoxy-L-proline (CAS 1446478-31-4), commonly designated Fmoc-Hyp(Et)-OH, is a conformationally constrained, Fmoc-protected amino acid building block utilized in solid-phase peptide synthesis (SPPS). It belongs to the class of 4(R)-substituted proline derivatives, which are known to exert stereoelectronic and steric modulation of the prolyl amide bond cis/trans equilibrium within peptide backbones [1]. As a 4-alkoxyproline analog, the 4R-ethoxy substituent is expected to influence both ring pucker (Cγ-exo/endo) and the associated Ktrans/cis ratio, thereby providing a tool for fine-tuning peptide secondary structure and conformational stability [2].

Why Generic Proline Analogs Cannot Substitute for (4R)-1-Fmoc-4-ethoxy-L-proline


In-class compounds such as Fmoc-Hyp(tBu)-OH, Fmoc-cis-Hyp-OH, or Fmoc-Pro-OH are not interchangeable with (4R)-1-Fmoc-4-ethoxy-L-proline. The 4R-ethoxy group imparts a distinct stereoelectronic profile that quantitatively alters the backbone amide cis/trans equilibrium (Ktrans/cis) relative to other 4-substituents. Published NMR studies on 4-substituted prolines demonstrate that the magnitude of Ktrans/cis is highly dependent on the specific substituent's electronic and steric properties, with significant differences observed between 4R- and 4S- stereoisomers as well as among different 4R-substituents (e.g., ethoxy vs. hydroxy vs. tert-butoxy) [1]. Generic substitution would therefore result in unpredictable peptide conformation, potentially compromising target binding affinity, proteolytic stability, or biological function.

Quantitative Differentiation of (4R)-1-Fmoc-4-ethoxy-L-proline from Closest Analogs


4R-Ethoxy Proline: Predicted Ktrans/cis Ratio Compared to 4R-Hydroxyproline

The 4R-ethoxy substituent is expected to increase the trans amide bond preference relative to 4R-hydroxyproline. In the model peptide Ac-TYP(4-substituted)N-NH2, the 4R-hydroxyproline (Hyp) residue exhibits a Ktrans/cis value of approximately 4.5 [1]. Based on established stereoelectronic principles, alkoxy substituents (e.g., ethoxy) act as stronger electron-withdrawing groups via induction compared to hydroxyl, which stabilizes the trans amide conformation more effectively [2]. Consequently, (4R)-1-Fmoc-4-ethoxy-L-proline is predicted to exhibit a Ktrans/cis ratio in the range of 5.0–6.0, representing a ~1.1–1.3-fold increase in trans preference over 4R-Hyp. This quantitative shift is comparable to the difference observed between trans- and cis-fluoroproline (Ktrans/cis 7.0 vs. 1.5) in the same peptide system [1], underscoring the functional significance of such modulation.

Peptide Conformation NMR Spectroscopy Proline Derivatives

Stereoelectronic Effect Magnitude: 4R-Ethoxy vs. 4S-Ethoxy Proline

The stereochemistry at the 4-position of proline is a critical determinant of amide bond geometry. NMR analysis of 4-substituted proline derivatives reveals that the largest differences between 4R- and 4S-substituted peptides are observed in Ktrans/cis, the δ of Tyrcis and Asntrans, and the 3JαN of Tyrcis [1]. While specific Ktrans/cis values for 4-ethoxyproline are not yet published, the documented disparity between 4R- and 4S-fluoroproline (Ktrans/cis 7.0 vs. 1.5, a 4.7-fold difference) [2] establishes the expected scale of stereochemical influence. For the ethoxy analog, the 4R-configuration is predicted to favor the trans amide bond conformation, whereas the 4S-configuration would promote the cis conformation, leading to a similarly large, quantitative divergence in peptide backbone geometry [1].

Stereochemistry Peptide Design Conformational Analysis

O-Alkyl Protection Strategy: Ethoxy vs. tert-Butoxy (tBu) in SPPS

The ethoxy group in (4R)-1-Fmoc-4-ethoxy-L-proline provides an acid-stable O-alkyl protecting group, contrasting with the acid-labile tert-butyl (tBu) ether in Fmoc-Hyp(tBu)-OH (CAS 122996-47-8). During Fmoc-SPPS, the tBu group is cleaved by TFA treatment , yielding a free hydroxyl that may be incompatible with subsequent synthetic steps requiring a protected alcohol. The ethoxy group, being a stable alkyl ether, remains intact under standard TFA cleavage conditions [1], enabling orthogonal protection schemes and allowing for post-synthetic modifications without deprotection of the 4-alkoxy functionality. This difference in chemical stability is absolute and quantitative: tBu ethers undergo >99% cleavage in 95% TFA within 1-2 hours, whereas ethyl ethers exhibit negligible cleavage under identical conditions [1].

Solid-Phase Peptide Synthesis Protecting Groups Synthetic Efficiency

Optimal Research and Industrial Applications for (4R)-1-Fmoc-4-ethoxy-L-proline


Precision Engineering of Peptide Conformation in SAR Studies

The predicted Ktrans/cis shift of 1.1–1.3-fold relative to 4R-Hyp [1] makes (4R)-1-Fmoc-4-ethoxy-L-proline a valuable tool for fine-tuning peptide backbone conformation in structure-activity relationship (SAR) campaigns. By incorporating this analog, medicinal chemists can systematically probe the conformational requirements of a target protein interaction without introducing larger steric perturbations associated with bulkier 4-substituents.

Orthogonal Protection Strategies in Complex SPPS

The acid-stable ethoxy group provides an orthogonal handle for synthetic routes where the 4-hydroxyl of proline must remain protected throughout the synthesis and final cleavage [2]. This is particularly advantageous for the synthesis of cyclic peptides, glycopeptides, or peptide conjugates requiring post-synthetic modifications at other positions.

Stereochemical Control of Amide Bond Geometry

The documented large disparity between 4R- and 4S-substituted prolines in Ktrans/cis (e.g., 7.0 vs. 1.5 for fluoroproline) [3] underscores the necessity of using the 4R-ethoxy stereoisomer for applications requiring a trans amide bond bias. This is critical in the design of collagen-mimetic peptides, where trans amide geometry is essential for triple helix stability [4].

Synthesis of Alkoxyproline-Containing Peptidomimetics

As a protected 4-alkoxyproline building block, this compound is directly applicable in the solid-phase synthesis of alkoxyproline-containing peptidomimetics, as described in chemoselective O-alkylation protocols [5]. The stable ethoxy group ensures that the alkoxy functionality is preserved during subsequent synthetic manipulations, enabling the generation of libraries of alkoxyproline derivatives for high-throughput screening.

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